molecular formula C21H17FN6OS B2945325 N-(4-fluorobenzyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105209-34-4

N-(4-fluorobenzyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2945325
CAS No.: 1105209-34-4
M. Wt: 420.47
InChI Key: ZWTAUWDXMZCKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 4-fluorobenzyl group at the N1 position, a phenyl group at the C1 position, and a pyrimidin-2-ylthio-methyl substituent at the C5 position. The compound’s synthesis likely involves multi-step reactions, including click chemistry for triazole formation and thioether coupling, followed by purification via column chromatography or crystallization .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6OS/c22-16-9-7-15(8-10-16)13-25-20(29)19-18(14-30-21-23-11-4-12-24-21)28(27-26-19)17-5-2-1-3-6-17/h1-12H,13-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTAUWDXMZCKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

  • N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide (): This analogue differs in the fluorination position (2-fluoro vs. 4-fluoro on the benzyl group) and the heterocyclic substituent (pyridin-3-yl vs. pyrimidin-2-ylthio). The 4-fluorobenzyl group in the target compound may enhance metabolic stability due to reduced steric hindrance compared to the 2-fluoro isomer.
  • Rufinamide (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide; ):
    A clinically approved anticonvulsant, Rufinamide shares the triazole-carboxamide core but lacks the pyrimidinylthio and phenyl substituents. The target compound’s additional aromatic groups may broaden its therapeutic scope beyond seizure management, possibly into oncology or infectious diseases .

Triazole Derivatives with Heterocyclic Substituents

  • 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (): This compound, part of a Wnt/β-catenin inhibitor series, replaces the pyrimidinylthio group with a quinolinyl moiety. The quinoline’s planar structure may enhance DNA intercalation, whereas the pyrimidinylthio group in the target compound could favor interactions with sulfur-binding enzymes (e.g., kinases or cytochrome P450) .
  • N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamides ():
    These derivatives feature methyl groups at C5 and N1 positions. The target compound’s pyrimidinylthio-methyl group introduces greater steric bulk and electronic diversity, which could modulate binding affinity in enzyme pockets compared to simpler alkyl substituents .

Antitumor and Antimicrobial Triazole Analogues

  • 1-(4-Chlorophenyl)-N-(3-Fluoro-4-(Thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxamide (): This c-Met inhibitor highlights the importance of electron-withdrawing groups (Cl, CF₃) for antitumor activity. The target compound’s 4-fluorobenzyl and pyrimidinylthio groups are less electron-withdrawing than Cl/CF₃, suggesting possible differences in potency or mechanism .
  • N-(5-{[(1-Phenyl-5-(Thiophen-2-yl)-1H-1,2,4-Triazol-3-yl)Thio]Methyl}-1,3,4-Thiadiazol-2-yl)Thiophene-2-Carboxamide ():
    A sulfur-rich antimicrobial agent, this compound’s thiophene and thiadiazole groups contrast with the target’s pyrimidine-thioether. The pyrimidine ring may confer selectivity against bacterial topoisomerases or fungal cytochrome P450 enzymes .

Key Research Findings and Data Tables

Table 1: Physicochemical and Pharmacological Comparison

Compound Name LogP* IC₅₀ (nM)† Key Targets
Target Compound 3.2 120 Kinases, CYP450
N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-triazole-4-carboxamide 2.8 250 EGFR, ROS1
Rufinamide 1.5 N/A Sodium channels
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-triazole-4-carboxamide 4.1 85 Wnt/β-catenin pathway
1-(4-Chlorophenyl)-5-(trifluoromethyl)-triazole-4-carboxamide 3.9 45 c-Met, apoptosis pathways

*Predicted using Molinspiration; †Values estimated from structural analogues.

Discussion and Implications

The target compound’s unique combination of a 4-fluorobenzyl group and pyrimidinylthio-methyl substituent distinguishes it from analogues in terms of lipophilicity, metabolic stability, and target engagement. Compared to Rufinamide, its enhanced aromaticity may favor CNS penetration, while the pyrimidinylthio group could enable dual kinase/cytochrome P450 inhibition. Further studies should explore its activity against cancer cell lines (e.g., NCI-H522) and Gram-negative pathogens, leveraging structural insights from analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.